molecular formula C24H21N3O6S B265317 7-Methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265317
M. Wt: 479.5 g/mol
InChI Key: JAXAKRZRTNDGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a thiadiazole ring, a chromeno-pyrrole ring, and a trimethoxyphenyl group. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models.

Mechanism of Action

MPTP is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPTP is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ then accumulates in the mitochondria and inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the degeneration of dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well-studied and include the selective degeneration of dopaminergic neurons, the development of Parkinson's disease-like symptoms in animal models, and the inhibition of mitochondrial complex I.

Advantages and Limitations for Lab Experiments

One advantage of using MPTP in lab experiments is its ability to selectively target dopaminergic neurons and induce Parkinson's disease-like symptoms in animal models. This allows researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments. However, one limitation of using MPTP is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MPTP, including the development of new animal models of Parkinson's disease, the identification of new drug targets for the treatment of Parkinson's disease, and the development of new treatments for Parkinson's disease based on the underlying mechanisms of MPTP-induced neurodegeneration. Additionally, the use of MPTP in the study of other neurodegenerative diseases may also be explored.

Synthesis Methods

The synthesis of MPTP involves several steps, starting with the reaction of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone with thiosemicarbazide to form 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone. This intermediate is then reacted with 2-(2-bromoacetyl)-1,2-dihydrochromene to form MPTP.

Scientific Research Applications

MPTP has been widely used in scientific research as a tool to study Parkinson's disease. MPTP is selectively taken up by dopaminergic neurons and is converted to MPP+ (1-methyl-4-phenylpyridinium), which is a potent inhibitor of mitochondrial complex I. This leads to the degeneration of dopaminergic neurons and the development of Parkinson's disease-like symptoms in animal models.

properties

Product Name

7-Methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C24H21N3O6S

Molecular Weight

479.5 g/mol

IUPAC Name

7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O6S/c1-11-6-7-15-14(8-11)20(28)18-19(13-9-16(30-3)21(32-5)17(10-13)31-4)27(23(29)22(18)33-15)24-26-25-12(2)34-24/h6-10,19H,1-5H3

InChI Key

JAXAKRZRTNDGMB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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